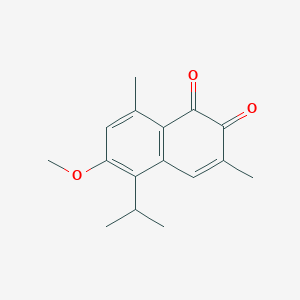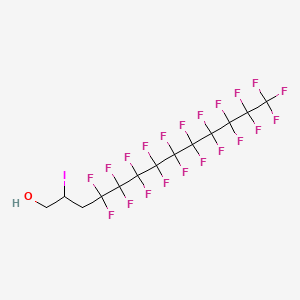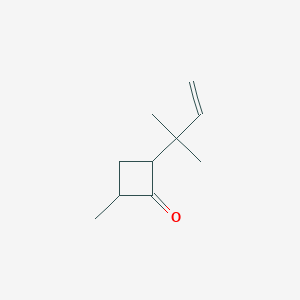
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride is a chemical compound with a complex structure. It is derived from valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride typically involves esterification reactions. The process begins with valeric acid, which undergoes esterification with 2,2,4,4-tetramethyl-1,3-pentanediol. The resulting ester is then reacted with diethylaminoethyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism by which valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Isovaleric acid: A branched-chain isomer of valeric acid with different properties.
2,2,4,4-Tetramethyl-1,3-pentanediol: A precursor used in the synthesis of the compound.
Uniqueness
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride is unique due to its specific ester and amine functional groups. These groups confer distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
33421-70-4 |
|---|---|
Formule moléculaire |
C15H32ClNO2 |
Poids moléculaire |
293.87 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H |
Clé InChI |
XUCNEPNSXHQQGC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


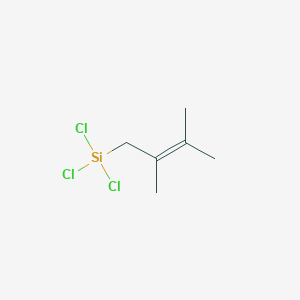
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
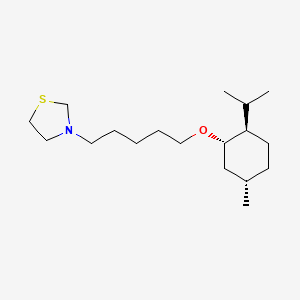
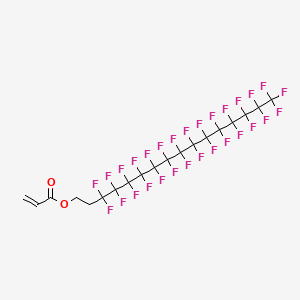

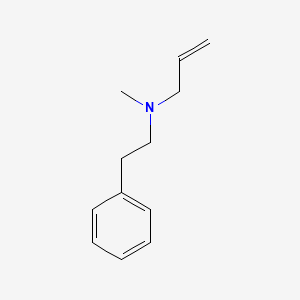
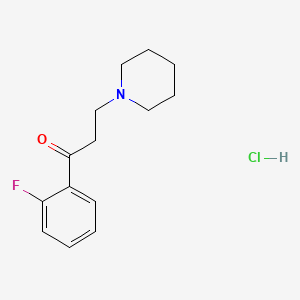
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
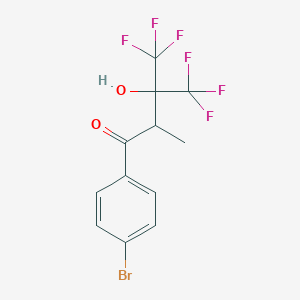
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
